1-N-benzyl-4-chlorobenzene-1,2-diamine
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Overview
Description
1-N-benzyl-4-chlorobenzene-1,2-diamine is an aromatic compound with the molecular formula C13H14ClN2 and a molecular weight of 234.7 g/mol. It is a mono-chlorinated derivative of 1,2-diaminobenzene that contains a benzyl group. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-benzyl-4-chlorobenzene-1,2-diamine can be synthesized through a multi-step process involving the reaction of 4-chloro-1,2-benzenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-N-benzyl-4-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution: It can also undergo nucleophilic aromatic substitution, particularly in the presence of strong nucleophiles like sodium amide (NaNH2) in liquid ammonia.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Aromatic Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia are used, often at low temperatures.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives, depending on the electrophile used.
Nucleophilic Aromatic Substitution: Products include aminobenzene derivatives, where the nucleophile replaces the leaving group on the benzene ring.
Scientific Research Applications
1-N-benzyl-4-chlorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-benzyl-4-chlorobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The benzene ring’s electron density and the presence of the benzyl and chloro groups influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: A precursor to 1-N-benzyl-4-chlorobenzene-1,2-diamine, lacking the benzyl and chloro groups.
4-Chloro-1,2-benzenediamine: Another precursor, which contains the chloro group but lacks the benzyl group.
Uniqueness
This compound is unique due to the presence of both the benzyl and chloro groups, which confer distinct chemical properties and reactivity compared to its precursors .
Properties
IUPAC Name |
1-N-benzyl-4-chlorobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEGCHXSQSIOKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368383 |
Source
|
Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39235-92-2 |
Source
|
Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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